1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a heterocyclic organic compound. It belongs to the class of tetrahydronaphthyridines, characterized by a partially saturated naphthyridine core with an amine group at the 8th position. This structure is relevant in medicinal chemistry as a recognized arginine mimetic. []
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound features a bicyclic structure consisting of a six-membered ring fused to a five-membered ring, with an amine group at the 8-position. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can be classified as a saturated derivative of naphthyridine. It is often synthesized via various organic reactions including Friedländer synthesis and multicomponent reactions. This compound is notable for its interactions with biological targets, making it relevant in pharmaceutical research and development.
The synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine typically involves several methodologies:
For example, one synthetic route employs the condensation of 2-aminonicotinaldehyde with ketones under controlled conditions to yield high-purity products without extensive purification steps .
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can undergo several chemical transformations:
Common reagents used in these reactions include:
The mechanism of action of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is multifaceted:
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine exhibits several physical properties:
The compound is characterized by:
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine has significant applications in medicinal chemistry:
Friedländer condensation represents a classical route to 1,6-naphthyridine precursors, which can be subsequently reduced to access 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine. This acid- or base-catalyzed reaction typically involves cyclocondensation between 2-aminonicotinaldehyde derivatives and ketones. While effective for constructing the bicyclic core, significant limitations exist. The reaction often proceeds under harsh conditions (strong acids/bases, elevated temperatures) with poor functional group tolerance, leading to regiochemical mixtures that complicate purification—especially on larger scales. Modified approaches start from 3-bromopicolines (1a-b), involving deprotonation/lithiation followed by carboxylation with dimethyl carbonate to afford esters 2a-c in near-quantitative yields. Subsequent LiAlH4 reduction at -78°C yields hydroxymethyl intermediates 3a-c (43–78% yield), which undergo Mitsunobu reactions with phthalimide to install the amine precursor. After Pd-catalyzed Stille coupling and acid-mediated cyclization, dihydronaphthyridines 6 form, which are reduced to target tetrahydronaphthyridines 7 with NaBH4. This multistep sequence delivers the 1,6-THN scaffold but requires careful chromatographic separations due to isomer formation, particularly during the initial condensation [2] [8].
Table 1: Friedländer-Type Synthesis of 1,6-THN Precursors
Starting Material | Key Intermediate | Reduction Product | Overall Yield (%) | Limitations |
---|---|---|---|---|
3-Bromo-4-methylpyridine (1a) | Methyl ester 2b | Hydroxymethyl 3a | 75-78% | Low-temperature sensitivity |
3-Bromo-2-methylpyridine (1b) | Methyl ester 2a | Hydroxymethyl 3b | ~75% | Moderate yield in reduction |
Ethyl 2-(3-bromopyridin-2-yl)acetate | - | Hydroxymethyl 3c | 43% | Chromatography required |
Catalytic hydrogenation serves as a direct method to saturate 1,6-naphthyridines, yielding tetrahydro derivatives. However, achieving chemoselectivity—reducing the pyridine ring while preserving the amine functionality—poses challenges. Heterogeneous catalysts (Pd/C, PtO2) under moderate H2 pressure (1–3 atm) typically afford mixtures of partially and fully saturated products, necessitating careful optimization. Recent advances employ transfer hydrogenation agents (e.g., ammonium formate) or metal-free diimide (generated in situ from benzenesulfonyl hydrazide) for milder reduction. Notably, hydrogenation conditions must avoid acidic media or high temperatures to prevent decomposition of the amine group or re-aromatization. Yields vary significantly (50–85%) based on substitution patterns, with electron-donating groups on the pyridine ring facilitating smoother reduction. Post-hydrogenation, the 8-amino group often requires deprotection if masked as nitro, cyano, or protected amines during naphthyridine synthesis [2] [6].
Photoredox catalysis enables direct C–H functionalization of amines for constructing γ-pyridyl amine precursors essential for THN synthesis. Using 420 nm light, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (3DPA2FBN) as a photocatalyst, and sodium azide (NaN3) as a hydrogen atom transfer (HAT) catalyst, primary alkylamines (10) undergo radical addition to halogenated vinylpyridines (e.g., 2-fluoro-3-vinylpyridine). This hydroaminoalkylation (HAA) step generates γ-pyridyl amines (18a) in near-quantitative yield (97%) without pre-protection of the amine. The reaction exhibits broad scope, accommodating cyclic (e.g., cyclohexylamine) and α-branched primary amines to form quaternary centers—critical for spirocyclic THNs. Key advantages include operational simplicity, avoidance of organometallic reagents, and compatibility with diverse functional groups (halides, esters, ethers). Telescoping this with cyclization allows rapid assembly of the THN core [3] [7].
Continuous flow technology revolutionizes THN synthesis by integrating photoredox HAA with intramolecular N-arylation in a single automated sequence. A Vapourtec flow system with a PhotoSyn LED reactor (420 nm) performs the HAA step, with output directly fed into a high-temperature tube reactor (180°C) for SNAr cyclization. Using DMF as solvent, DIPEA (1.5 equiv), and residence times of 20 minutes, this system achieves 98% yield of spirocyclic 1,6-THN 13a from cyclohexylamine and 2-fluoro-3-vinylpyridine—significantly outperforming batch protocols. Productivity reaches 2.20 mmol h–1 (445 mg h–1). Autosamplers enable library synthesis from diverse amines, exemplified by Pfizer’s MC4R antagonist PF-07258669 spirocyclic core. For 1,5- and 1,7-THN isomers, the HAA step couples with Pd-catalyzed C–N coupling instead of SNAr, demonstrating modularity across THN regioisomers [3] [7].
Though not directly applied to 1,6-THN-8-amine, Morita–Baylis–Hillman (MBH) chemistry offers inspiration for stereocontrol. Epoxide openings using homochiral epichlorohydrin provide enantiomerically pure chlorohydrins (3c, 3h, 3i), serving as precursors for stereodefined THNs. Kinetic resolution using Jacobsen’s (R,R)-oligosalen-Co(III) catalyst with propylene oxide achieves >99% ee at -40°C but requires large epoxide excess. Alternatively, Yb(OTf)3-catalyzed ring opening of (+)-(S)-epichlorohydrin by tetrahydronaphthyridines delivers chlorohydrins in 70–95% yield and high ee. Subsequent epoxide reclosure and nucleophilic opening introduce diverse substituents with stereochemical fidelity. This approach enables library synthesis of chiral THN derivatives, though the 8-amine group necessitates protection during these transformations [4].
Phosphoramidates are pivotal in regioselective synthesis of THN cores. Deprotonation of N-Boc-protected 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine triggers Boc migration, forming phosphoramidate 9. For 1,6-THN analogues, phosphoramidate 13 acts as a stable intermediate enabling directed metalation. Optimized conditions use iPrMgCl (2M in THF) for N-phosphorylation of tetrahydro-1,8-naphthyridine 11 at ambient temperature, affording phosphoramidate 13 in 94% yield. Subsequent C-phosphorylation requires s-BuLi (3 equiv) at -42°C, yielding bisphosphonate 7—a key Horner-Wadsworth-Emmons reagent. Critically, the phosphoramidate group survives strong bases (s-BuLi, LDA) and acidic/basic deprotections, allowing sequential transformations without chromatography. This strategy overcomes difficulties in differentiating nitrogen nucleophilicity in polyazaheterocycles [1] [2].
Table 2: Strategies for Diastereoselective and Regiocontrolled THN Synthesis
Strategy | Key Reagent/Condition | Target Intermediate | Yield (%) | Stereoselectivity/Regiocontrol |
---|---|---|---|---|
Epoxide Kinetic Resolution | Jacobsen’s Co(III) catalyst, LPTS, -40°C | (S)-Alcohol 3a | 95% | >99% ee |
Yb(OTf)3-Mediated Epoxide Opening | (+)-(S)-Epichlorohydrin, RT | Chlorohydrin 3c, 3h, 3i | 85–95% | Retention of configuration |
Phosphoramidate N-Phosphorylation | iPrMgCl, ClP(O)(OEt)2, THF, RT | Phosphoramidate 13 | 94% | Regioselective N-protection |
Bisphosphonate Formation | s-BuLi (3 equiv), -42°C, ClP(O)(OEt)2 | Bisphosphonate 7 | 86% | Directed ortho-metalation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1